3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the chloro substituent and the pyrazole ring imparts unique chemical properties to this compound, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects . They have been synthesized and evaluated for potential antitumor , antileishmanial, and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of chemical and biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrazine and a carbonyl compound to form the pyrazole ring, followed by chlorination and subsequent alkylation to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and solvent-free conditions can also be explored to improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A precursor in the synthesis of the target compound.
1-(propan-2-yl)-1H-pyrazole: A related compound with similar structural features but lacking the chloro substituent.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both the chloro substituent and the isopropyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c1-8(2)15-4-3-10(13-15)7-14-6-9(11)5-12-14/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESQCAJTOIEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.